ethyl 5-cyano-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyano-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)6-3-7(4-9)10-5-6/h3,5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCQZCDVROHIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1928775-26-1 | |
| Record name | ethyl 5-cyano-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 5 Cyano 1h Pyrrole 3 Carboxylate and Its Analogues
Classical Hantzsch-Type Condensations and their Adaptations for Ethyl 5-Cyano-1H-pyrrole-3-carboxylate Synthesis
The Hantzsch pyrrole (B145914) synthesis, a cornerstone in heterocyclic chemistry, traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.org This reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring. wikipedia.org
Adaptations of the Hantzsch synthesis have been developed to produce a variety of substituted pyrroles, including those with cyano and carboxylate functionalities. wikipedia.orgresearchgate.net For the synthesis of this compound and its analogues, modifications often involve the use of starting materials bearing the required cyano group. For instance, ethyl cyanoacetate (B8463686) or a related cyano-activated methylene (B1212753) compound can serve as a key precursor. scribd.com While the classical Hantzsch reaction is robust, the synthesis of highly substituted or complex pyrroles can sometimes be challenging, requiring careful control of reaction conditions to avoid side reactions. wikipedia.orgscribd.com
| Reaction Type | Starting Materials | Key Features | Reference |
| Hantzsch Pyrrole Synthesis | β-ketoesters, α-haloketones, ammonia/primary amines | Condensation reaction forming substituted pyrroles. | wikipedia.org |
| Adapted Hantzsch Synthesis | Ethyl cyanoacetate, α-haloketones, ammonia/primary amines | Incorporates a cyano group into the pyrrole ring. | scribd.com |
Multi-Component Reaction Approaches to Pyrrole Ring Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. iau.ir Several MCR strategies have been successfully employed for the synthesis of polysubstituted pyrroles.
One notable approach involves a one-pot reaction of nitroepoxides, amines, and malononitrile. rsc.org This method proceeds via a ring-opening of the nitroepoxide, followed by a series of condensation and cyclization steps to afford highly substituted 2-amino-3-cyanopyrroles. rsc.org Another efficient MCR involves the reaction of benzaldehyde, malononitrile, ethyl acetoacetate, and aniline, catalyzed by tetragonal zirconia (t-ZrO2), to produce ethyl 5-cyano-substituted pyrrole derivatives. These MCRs often provide a streamlined pathway to complex pyrrole structures from readily available starting materials.
| MCR Approach | Reactants | Catalyst/Conditions | Product Type | Reference |
| Nitroepoxide-based | Nitroepoxides, amines, malononitrile | K2CO3, methanol, 60°C | 2-Amino-3-cyanopyrroles | rsc.org |
| t-ZrO2 Catalyzed | Benzaldehyde, malononitrile, ethyl acetoacetate, aniline | t-ZrO2, ethanol-water, reflux | Ethyl 5-cyano-substituted pyrroles |
Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. This has led to the development of more environmentally friendly methods for the synthesis of this compound and its derivatives, focusing on the reduction of hazardous substances and energy consumption.
Solvent-free reaction conditions are a key aspect of green synthesis, as they eliminate the environmental and health hazards associated with volatile organic solvents. researchgate.net An efficient, one-pot, solvent-free synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates has been achieved through a cascade Michael-reductive cyclization reaction under microwave irradiation. researchgate.net
The use of catalysts is another cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. For example, a regioselective one-pot synthesis of 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles has been developed using K2CO3 as a base in ethanol (B145695), which is considered a greener solvent. nih.gov Furthermore, an improved process for preparing an analogue, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, utilizes a metal catalyst in the presence of an organic acid, avoiding the use of hydrochloric acid which can lead to chlorinated impurities. tdcommons.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrroles. researchgate.netmdpi.com For instance, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been achieved with excellent yields and high regioselectivity by exposing the neat mixture of reactants to microwave irradiation. mdpi.com The rapid and efficient nature of microwave-assisted synthesis makes it an attractive green alternative. youtube.com
Ultrasound has also been utilized as an alternative energy source to promote organic reactions. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. orgchemres.org While specific applications to this compound are not extensively documented, the use of ultrasound has been shown to be effective in promoting the synthesis of related compounds under ambient conditions. orgchemres.org
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Solvent-Free Synthesis | Eliminates the use of volatile organic solvents. | One-pot synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates via cascade Michael-reductive cyclization under microwave irradiation. | researchgate.net |
| Catalytic Methods | Improves reaction efficiency and selectivity, often under milder conditions. | K2CO3-catalyzed synthesis of chromeno[3,4-c]pyrroles in ethanol. | nih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. | Palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. | mdpi.com |
| Ultrasonic-Promoted Synthesis | Enhanced reaction rates through acoustic cavitation. | Synthesis of aryl amides from isocyanides and carboxylic acids. | orgchemres.org |
Chemo- and Regioselectivity Control in Pyrrole Annulation for this compound
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of substituted pyrroles. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity concerns the specific orientation of substituents on the pyrrole ring.
In the synthesis of polysubstituted heterocycles, controlling these selectivities is paramount to obtaining the desired isomer. For instance, a highly chemoselective heteroannulation protocol has been reported for the synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water, highlighting the ability to control reaction pathways to achieve complex molecular architectures. researchgate.net
For the synthesis of specifically substituted pyrazoles, which are structurally related to pyrroles, novel two-step syntheses have been developed to control the regiochemistry. For example, the synthesis of methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates was achieved through the acylation of hydrazines with methyl malonyl chloride followed by cyclization, demonstrating a regioselective approach. researchgate.net Similar principles of controlling the sequence of bond formation and the nature of the reactants and catalysts are applied to direct the outcome of pyrrole synthesis.
Recent Advancements in the Scalable Production of this compound
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including safety, cost-effectiveness, and process efficiency. tdcommons.orgresearchgate.net Recent advancements have focused on developing scalable and safe processes for key intermediates.
Continuous-flow synthesis has emerged as a powerful technology for the safe and efficient production of chemicals, particularly those involving hazardous intermediates. researchgate.netrsc.org A safe and metal-free continuous-flow process has been developed for the preparation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for a pharmaceutical drug substance. researchgate.net This process involves the in-situ generation and use of the potentially explosive intermediate, ethyl diazoacetate, demonstrating the safety advantages of flow chemistry. researchgate.net
Furthermore, an improved, simple, and cost-effective process for the preparation of ethyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, a key intermediate for Vonoprazan, has been disclosed. tdcommons.org This process avoids the use of hydrochloric acid, which can lead to the formation of problematic impurities, thus simplifying the purification process and making it more suitable for industrial application. tdcommons.org These advancements in process chemistry are crucial for making important pharmaceutical building blocks more accessible.
Chemical Transformations and Functionalization of Ethyl 5 Cyano 1h Pyrrole 3 Carboxylate
Reactions at the Pyrrole (B145914) Nitrogen (N-H Acidity and Alkylation/Acylation)
The nitrogen atom of the pyrrole ring in ethyl 5-cyano-1H-pyrrole-3-carboxylate possesses a degree of acidity and can be readily deprotonated to form a nucleophilic anion. This anion can then participate in various alkylation and acylation reactions, providing a straightforward method for introducing diverse substituents at the N-1 position.
N-Alkylation and N-Acylation Reactions
The direct N-alkylation and N-acylation of this compound and its derivatives are common strategies for modifying the compound's properties. These reactions typically proceed by treating the pyrrole with an appropriate alkyl or acyl halide in the presence of a base.
For instance, in the synthesis of antimicrobial agents, derivatives of ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate have been N-alkylated. biointerfaceresearch.com The general procedure involves the reaction of the pyrrole with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as methanol. biointerfaceresearch.com This approach has been used to synthesize a series of methyl and ethyl 1-alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylates. biointerfaceresearch.com
Similarly, N-acylation can be achieved. While direct acylation of the title compound is less commonly detailed, the general principle of reacting the pyrrole with an acylating agent, such as an acyl chloride or anhydride, under basic conditions is a standard method in pyrrole chemistry.
Derivatization via Pyrrole Anion Formation
The formation of the pyrrole anion through deprotonation of the N-H bond is a key step in many derivatization reactions. The acidity of the pyrrole proton is enhanced by the electron-withdrawing cyano and ester groups, facilitating its removal by a suitable base. Once formed, this nucleophilic anion can react with a variety of electrophiles.
This strategy is fundamental to many synthetic pathways that utilize pyrrole scaffolds. For example, the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester involves the methylation of a pyrazole (B372694) carboxylate using dimethyl carbonate, a reaction analogous to the N-alkylation of pyrroles. google.com
Reactivity of the Ester Group (Transesterification, Hydrolysis, Reduction)
The ethyl ester group at the C-3 position of the pyrrole ring is a versatile handle for further chemical modifications. It can undergo nucleophilic acyl substitution reactions, such as transesterification and hydrolysis, as well as reduction to an alcohol.
Nucleophilic Acyl Substitution Reactions
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. For example, 1-alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylates have been hydrolyzed to their corresponding carboxylic acids using potassium hydroxide (B78521) in a mixture of dioxane and water. biointerfaceresearch.com The resulting pyrrole-3-carboxylic acid is a key building block for developing antimicrobial agents. biointerfaceresearch.com
Transesterification: While not as commonly reported for this specific molecule, transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is a standard reaction for esters and can be applied to this compound to introduce different alkyl groups to the ester functionality.
Reductive Transformations of the Ester Moiety
The ester group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl group can then be used in a variety of subsequent synthetic steps.
Reactivity of the Cyano Group (Nitrile Hydrolysis, Reduction, Cycloaddition)
The cyano group at the C-5 position is another key site for functionalization. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions. This provides an alternative route to dicarboxylic acid derivatives of the pyrrole ring.
Nitrile Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This transformation introduces a basic amino group, which can be valuable for modifying the pharmacological properties of the molecule or for further synthetic elaborations.
Cycloaddition Reactions: While less common for simple cyanopyrroles, nitriles can participate as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of new heterocyclic rings fused to the pyrrole core.
The strategic manipulation of these functional groups allows for the creation of a wide range of pyrrole derivatives with tailored electronic and steric properties for various applications.
Summary of Reactions
| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |
| Pyrrole N-H | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkylpyrrole |
| Pyrrole N-H | N-Acylation | Acyl halide/anhydride, Base | N-Acylpyrrole |
| Ester (COOEt) | Hydrolysis | Acid or Base (e.g., KOH) | Carboxylic acid (COOH) |
| Ester (COOEt) | Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary alcohol (CH₂OH) |
| Cyano (CN) | Reduction | Strong reducing agent (e.g., LiAlH₄), Catalytic Hydrogenation | Primary amine (CH₂NH₂) |
| Cyano (CN) | Hydrolysis | Strong acid or base | Carboxylic acid (COOH) |
Hydrolysis to Carboxylic Acid Derivatives
The ester functionality of this compound can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This saponification is a standard transformation in organic synthesis, allowing for further modifications of the carboxyl group.
For instance, the hydrolysis of related ethyl pyrrole-3-carboxylates has been achieved using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a suitable solvent such as a mixture of ethanol (B145695) and water. researchgate.netnih.gov This reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting 5-cyano-1H-pyrrole-3-carboxylic acid is a key intermediate for the synthesis of various derivatives, including amides and other esters.
Table 1: Conditions for Hydrolysis of Ethyl Pyrrole-3-Carboxylates
| Reagent | Solvent | Temperature | Product | Reference |
| LiOH | Ethanol/Water | 90 °C | 5-Cyano-1H-pyrrole-3-carboxylic acid | researchgate.net |
| NaOH | Ethanol/Water | Reflux | Thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids | researchgate.net |
This table is illustrative and based on general procedures for similar compounds.
Reduction to Aldehydes and Amines
The cyano and ester groups of this compound can be selectively or fully reduced to afford aldehydes and amines, respectively.
Reduction to Aldehydes:
The partial reduction of the ester group to an aldehyde can be achieved using sterically hindered reducing agents like Diisobutylaluminum hydride (DIBAL-H). youtube.commasterorganicchemistry.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. masterorganicchemistry.com The stoichiometry of DIBAL-H is crucial for selective reduction. rsc.org
Reduction to Amines:
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the nitrile functionalities. masterorganicchemistry.combyjus.com Treatment of this compound with an excess of LiAlH₄ would lead to the reduction of the ester to a primary alcohol and the cyano group to a primary amine, resulting in (5-(aminomethyl)-1H-pyrrol-3-yl)methanol. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). byjus.comorgsyn.org
Table 2: Reduction Reactions of this compound
| Reagent | Functional Group Targeted | Product | Reference |
| DIBAL-H | Ester | 5-Cyano-1H-pyrrole-3-carbaldehyde | youtube.commasterorganicchemistry.com |
| LiAlH₄ | Ester and Cyano | (5-(Aminomethyl)-1H-pyrrol-3-yl)methanol | masterorganicchemistry.combyjus.com |
This table outlines the expected products based on the known reactivity of the reducing agents.
[3+2] Cycloaddition Reactions with Nitriles
The cyano group in this compound can participate in cycloaddition reactions. Specifically, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings. researchgate.net This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. The reaction of nitriles with azides is a known method for the synthesis of tetrazoles, often catalyzed by a Lewis acid. researchgate.net
Furthermore, the pyrrole ring itself can act as a dienophile in hetero-Diels-Alder reactions. For example, reactions with in-situ generated nitrosoalkenes can lead to the formation of bicyclic adducts, which can then rearrange to form substituted pyrroles. nih.gov
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. uci.eduleah4sci.com The directing effects of the existing substituents (cyano and ethyl carboxylate) will influence the position of the incoming electrophile. Both the cyano and the ethyl carboxylate groups are electron-withdrawing and are expected to direct incoming electrophiles to the meta-position relative to themselves. Given the substitution pattern of this compound, the C4 position is the most likely site for electrophilic attack.
Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the pyrrole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Decarboxylative halogenation is another method where a carboxylic acid is converted to a halide. acs.org
Nitration: The introduction of a nitro group can be accomplished using standard nitrating agents like a mixture of nitric acid and sulfuric acid, although milder conditions are often necessary for sensitive pyrrole rings.
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the pyrrole ring, typically using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
Metal-Catalyzed Cross-Coupling Reactions on Pyrrole-3-Carboxylates
To perform cross-coupling reactions, the pyrrole ring must first be functionalized with a suitable leaving group, typically a halogen.
Suzuki-Miyaura Coupling on Halogenated Derivatives
Once a halogen atom is introduced onto the pyrrole ring (e.g., at the C4 position), it can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the halogenated pyrrole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is a powerful tool for the synthesis of aryl- or heteroaryl-substituted pyrroles. For instance, the synthesis of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, a key intermediate for Vonoprazan, can be achieved through processes that may involve coupling reactions on a pyrrole scaffold. tdcommons.org
Table 3: Illustrative Suzuki-Miyaura Coupling Reaction
| Halogenated Pyrrole | Coupling Partner | Catalyst | Base | Product | Reference |
| Ethyl 4-bromo-5-cyano-1H-pyrrole-3-carboxylate | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethyl 4-aryl-5-cyano-1H-pyrrole-3-carboxylate | tdcommons.org |
This table provides a representative example of a Suzuki-Miyaura coupling on a hypothetical halogenated derivative.
Sonogashira Coupling and Related Reactions
Similarly, halogenated derivatives of this compound can undergo Sonogashira coupling. This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with the halogenated pyrrole to introduce an alkynyl substituent onto the ring. This reaction provides a direct route to alkynyl-substituted pyrroles, which are valuable intermediates in organic synthesis.
Ring Expansion and Contraction Reactions of this compound Derivatives
The manipulation of the pyrrole ring structure through expansion and contraction reactions opens avenues to novel heterocyclic systems. While specific examples starting directly from this compound are not extensively documented, established methods for other pyrrole derivatives highlight the potential for such transformations.
Ring Expansion Reactions:
Ring expansion strategies typically involve the annulation of a new ring onto the existing pyrrole core, leading to fused heterocyclic systems like pyrrolopyridines or pyrrolopyrazines. These reactions often utilize functional groups on the pyrrole ring as handles for cyclization. For derivatives of this compound, the cyano and ester functionalities, or other groups introduced onto the ring, could serve as anchor points for building larger, fused structures.
One established strategy for forming fused pyrrole systems involves the reaction of 3,3-diaminoacrylonitriles with acetylenic compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This reaction can yield various substituted pyrrole derivatives, and under certain conditions, can lead to the formation of fused systems. For instance, the reaction of acrylonitrile (B1666552) derivatives with DMAD has been shown to produce 1H-pyrrol-3(2H)-ylidenes. nih.gov While not a direct expansion of a pre-formed pyrrole, this methodology demonstrates the construction of complex pyrrole-containing structures that can be conceptually viewed as an expansion of the core heterocycle's complexity.
Ring Contraction Reactions:
Ring contraction provides a powerful method for the synthesis of highly substituted pyrroles from larger heterocyclic precursors. ingentaconnect.com These reactions often proceed through the extrusion of an atom or a small molecule from the starting ring.
A notable example is the ring contraction of pyridine (B92270) derivatives. The irradiation of pyridine-N-oxides, for example, can induce a rearrangement to form 2-formyl pyrrole derivatives. ingentaconnect.com This transformation is believed to proceed through an oxazepine intermediate. Another approach involves the electrochemical ring contraction of Hantzsch esters and their corresponding pyridine derivatives, which results in the formation of polysubstituted pyrroles by extruding a fragment from the pyridine ring. rsc.org
More complex systems can also undergo ring contraction to yield pyrrole-containing structures. For instance, nucleophile-induced ring contraction has been observed in 3-aroylpyrrolo[2,1-c] rsc.orgresearchgate.netbenzothiazine-1,2,4-triones. nih.gov Treatment with nucleophiles like alkanols or amines leads to the formation of pyrrolo[2,1-b] rsc.orgnih.govbenzothiazoles, demonstrating the feasibility of manipulating fused ring systems containing a pyrrole moiety. nih.gov A mechanistically distinct approach involves the 6π-electrocyclization of a sulfilimine intermediate derived from 2,5-dihydrothiophenes, followed by a spontaneous ring-contraction to afford polysubstituted pyrroles. nih.gov
These methodologies, while not applied directly to this compound, suggest plausible pathways for its conversion into novel pyrrole structures through the contraction of a larger, synthetically accessible precursor ring.
Table 1: Overview of Selected Ring Contraction Methodologies for Pyrrole Synthesis
| Starting Material Class | Reaction Type | Key Reagents/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Pyridine-N-Oxides | Photochemical Rearrangement | UV irradiation | 2-Formyl Pyrroles | ingentaconnect.com |
| Hantzsch Esters/Pyridine Derivatives | Electrochemical Ring Contraction | Electrochemical reduction | Polysubstituted Pyrroles | rsc.org |
| 1,4-Dihydropyridines | Oxidative Ring Contraction | TEMPO | Pyrrole Formiate Derivatives | researchgate.net |
| 2,5-Dihydrothiophenes | Electrocyclization/Ring Contraction | Chloramine-T trihydrate | Polysubstituted Pyrroles | nih.gov |
| Pyrrolo[2,1-c] rsc.orgresearchgate.netbenzothiazines | Nucleophile-Induced Contraction | Alkanols, Amines | Pyrrolo[2,1-b] rsc.orgnih.govbenzothiazoles | nih.gov |
Stereoselective Transformations and Chiral Derivatization
The synthesis of enantiomerically pure pyrrole derivatives is of significant interest for pharmaceutical applications, as biological activity is often stereospecific. Stereoselective transformations and chiral derivatization of this compound can be approached through several strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
A comprehensive review of synthetic strategies toward chiral pyrroles highlights methods to introduce chiral centers on substituents or to create axially chiral systems. rsc.org These approaches are broadly applicable to the synthesis of chiral derivatives of this compound.
Asymmetric Synthesis and Catalysis:
Asymmetric catalysis offers an efficient route to chiral pyrroles. For example, the stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones has been achieved through diastereoselective or enantioselective lithiation, followed by trapping with an electrophile. nih.gov This demonstrates that the pyrrole ring can be functionalized stereoselectively. Another powerful method is the [3+2] cycloaddition of a pyrrole precursor with a chiral reactant, such as the reaction with 2-nitro-2,3-unsaturated glycosides, to generate pyrrole-fused chiral skeletons. researchgate.net
While not performed on this compound itself, these examples indicate that the application of chiral ligands or catalysts could enable the enantioselective functionalization of its derivatives.
Chiral Derivatization and Resolution:
An alternative to asymmetric synthesis is the derivatization of the pyrrole with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. The pyrrole-3-carboxylic acid, which can be obtained from the corresponding ethyl ester, is a key handle for such derivatizations. syrris.jp
Furthermore, chiral resolution techniques can be applied to separate enantiomers of racemic pyrrole derivatives. A patent has described the chiral resolution of a complex 1-aryl-1H-pyrido[3,4-b]indole-3-carboxylate, a fused pyrrole system, using a chiral resolving agent to separate diastereomeric salts. google.com This approach could potentially be adapted for the resolution of racemic derivatives of this compound.
The development of chiral N-heterocyclic carbene (NHC) precatalysts from pyrrolo[1,2-c]imidazol-3-ones further underscores the importance of chiral pyrrole scaffolds in organocatalysis and metal catalysis. nih.gov
Table 2: Strategies for the Synthesis of Chiral Pyrrole Derivatives
| Strategy | Description | Example Application | Ref. |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts or ligands to induce stereoselectivity in a reaction. | Stereoselective lithiation of pyrrolo[1,2-c]imidazol-3-ones. | nih.gov |
| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor to build the pyrrole ring. | Synthesis of pyrrole-fused chiral skeletons from 2-nitroglycals. | researchgate.net |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | General strategy applicable to pyrrole carboxylic acids. | rsc.org |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Resolution of 1-aryl-1H-pyrido[3,4-b]indole-3-carboxylate diastereomers. | google.com |
Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 5 Cyano 1h Pyrrole 3 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For ethyl 5-cyano-1H-pyrrole-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges
| Atom/Group | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 160-165 |
| C≡N (Cyano) | 110-120 |
| Pyrrole (B145914) Ring Carbons | 100-140 |
| CH₂ (Ethyl) | ~60 |
| CH₃ (Ethyl) | ~14 |
Note: These are estimated ranges based on typical values for these functional groups in similar chemical environments.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and for revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, it would show a correlation between the two non-equivalent protons on the pyrrole ring (H2 and H4) and between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively assign the ¹³C signals for the protonated carbons of the pyrrole ring and the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. For this molecule, HMBC would be instrumental in confirming the substitution pattern. Key expected correlations would include:
The pyrrole N-H proton to the adjacent ring carbons (C2 and C5).
The pyrrole ring protons (H2 and H4) to the quaternary carbons (C3 and C5) and the cyano and carbonyl carbons.
The ethyl ester's methylene protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity. A NOESY spectrum could provide information about the preferred conformation of the ethyl ester group relative to the pyrrole ring.
Solid-State NMR Applications
While solution-state NMR provides information about the averaged structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. For heterocyclic compounds, ssNMR, particularly ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR, is valuable for studying polymorphism (the existence of different crystal forms) and for differentiating between isomers where solution NMR might be ambiguous. nih.goviastate.edu In the case of this compound, ¹⁵N ssNMR could provide precise information on the nitrogen environment of both the pyrrole ring and the cyano group, which is often difficult to obtain in solution due to the low natural abundance and unfavorable relaxation properties of the ¹⁵N nucleus. acs.org
Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry determines the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₈N₂O₂), the expected monoisotopic mass is 164.05858 Da. HRMS would be used to confirm this exact mass. Predicted m/z values for common adducts in HRMS analysis are listed below. uni.lu
Interactive Data Table: Predicted HRMS Adducts for C₈H₈N₂O₂
| Adduct | Predicted m/z |
| [M+H]⁺ | 165.06586 |
| [M+Na]⁺ | 187.04780 |
| [M+K]⁺ | 203.02174 |
| [M-H]⁻ | 163.05130 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. While specific experimental MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known chemistry of similar heterocyclic compounds. The fragmentation of bilin tetrapyrroles, which also contain pyrrole rings, shows characteristic losses of terminal rings and small neutral molecules. nih.gov For this compound, likely fragmentation pathways would involve:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Decarbonylation (loss of CO) from the ester function.
Loss of ethylene (B1197577) (C₂H₄) from the ethyl group.
Fragmentation of the pyrrole ring itself, potentially through the loss of HCN or other small nitrogen-containing fragments.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these vibrations are characteristic of the bonds and their environment.
For this compound, the key functional groups each have distinct and strong vibrational signatures.
N-H Stretch: The pyrrole N-H bond will exhibit a stretching vibration, typically in the range of 3200-3400 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding.
C≡N Stretch: The cyano group has a very characteristic and sharp absorption in the IR spectrum, usually found between 2220 and 2260 cm⁻¹.
C=O Stretch: The ester carbonyl group gives rise to a strong, sharp absorption band, typically in the region of 1700-1725 cm⁻¹. Its position can be influenced by conjugation with the pyrrole ring.
C-O Stretch: The C-O single bond of the ester group will have stretching vibrations in the 1000-1300 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretches from the pyrrole ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
While IR spectroscopy is more sensitive to polar bonds like C=O and N-H, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds, such as the C≡N bond, which often gives a strong Raman signal. A combined IR and Raman analysis would provide a comprehensive vibrational profile of the molecule.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) |
| Pyrrole Amine | N-H stretch | IR | 3200-3400 |
| Cyano | C≡N stretch | IR, Raman | 2220-2260 |
| Ester Carbonyl | C=O stretch | IR | 1700-1725 |
| Aromatic C-H | C-H stretch | IR | >3000 |
| Aliphatic C-H | C-H stretch | IR | <3000 |
Characteristic Vibrational Modes of the Pyrrole Ring and Substituents
The pyrrole ring itself exhibits several characteristic vibrations. The N-H stretching vibration is typically observed as a sharp to moderately broad band in the region of 3400-3200 cm⁻¹. The exact position is sensitive to hydrogen bonding. C-H stretching vibrations of the aromatic pyrrole ring appear above 3000 cm⁻¹, while the C=C and C-N stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.
The substituents introduce distinct and readily identifiable vibrational modes. The cyano (C≡N) group, a strong electron-withdrawing group, presents a sharp and intense absorption band in the 2240-2220 cm⁻¹ range. This band is a key marker for the presence of the nitrile function. The ethyl carboxylate group is characterized by a strong C=O stretching vibration, typically appearing between 1725-1700 cm⁻¹. The asymmetric and symmetric stretches of the carboxylate's C-O-C linkage are found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Theoretical and experimental studies on related cyanopyrrole derivatives confirm these assignments and help in understanding the electronic interactions within the molecule. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Pyrrole N-H | Stretching | 3400 - 3200 | Medium-Sharp |
| Pyrrole C-H | Stretching | 3150 - 3050 | Medium |
| Cyano C≡N | Stretching | 2240 - 2220 | Strong-Sharp |
| Ester C=O | Stretching | 1725 - 1700 | Strong |
| Pyrrole Ring | C=C, C-N Stretching | 1600 - 1400 | Medium-Variable |
| Ester C-O | Stretching | 1300 - 1100 | Strong |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Studies on closely related isomers and analogues, such as ethyl 5-cyano-1H-pyrrole-2-carboxylate and ethyl 5-methyl-1H-pyrrole-2-carboxylate, provide valuable models for the expected structural features. nih.govresearchgate.net These studies show that the non-hydrogen atoms of the pyrrole and its direct substituents tend to be coplanar. nih.govresearchgate.net
Crystal Packing and Hydrogen Bonding Networks
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces, primarily hydrogen bonding. In the case of this compound, the N-H group of the pyrrole ring acts as a hydrogen bond donor. The most likely hydrogen bond acceptors are the oxygen atom of the ester's carbonyl group (C=O) or the nitrogen atom of the cyano group (C≡N).
Analysis of analogous crystal structures reveals a common motif where molecules form centrosymmetric dimers via a pair of N-H···O hydrogen bonds between the pyrrole N-H of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov This interaction creates a stable, repeating supramolecular structure. Alternatively, N-H···N hydrogen bonds involving the cyano group can lead to the formation of chains or layered structures. researchgate.netresearchgate.net The specific network formed influences the material's physical properties, such as melting point and solubility.
| Interaction | Donor | Acceptor | Resulting Motif |
| Hydrogen Bond | Pyrrole N-H | Carbonyl Oxygen (C=O) | Dimer Formation nih.gov |
| Hydrogen Bond | Pyrrole N-H | Cyano Nitrogen (C≡N) | Chain/Layer Formation researchgate.net |
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
This compound is itself an achiral molecule. However, if a chiral center is introduced into the molecule, for instance, by derivatization at the ester group with a chiral alcohol or by introducing a stereocenter on a substituent, the resulting enantiomers can be studied using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique would provide information about the absolute configuration and conformational preferences of chiral derivatives. Each enantiomer would produce a CD spectrum that is a mirror image of the other. ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect near an absorption band, is also characteristic of a specific enantiomer. While specific CD/ORD data for derivatives of this compound are not widely published, the synthesis and analysis of chiral pyrrole-containing structures are known, and these techniques are fundamental to their stereochemical assignment. mdpi.com
Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are indispensable for verifying the purity of this compound and for separating it from isomers or reaction byproducts.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. pensoft.net This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase.
The purity of a sample can be accurately determined by monitoring the elution profile. A pure compound will ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound. Advanced detectors, such as Diode Array Detectors (DAD) or UV-Vis detectors, are well-suited for this molecule due to the presence of the pyrrole ring, which acts as a chromophore, absorbing UV light. pensoft.net This method is also powerful for separating constitutional isomers, such as ethyl 2-cyano-1H-pyrrole-3-carboxylate, which would likely have different retention times due to subtle differences in polarity and interaction with the stationary phase.
A typical RP-HPLC setup is detailed below:
| Parameter | Description |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and buffered water (e.g., phosphate (B84403) buffer) pensoft.net |
| Flow Rate | ~1.0 mL/min pensoft.net |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com Due to the N-H group and its polarity, this compound may have limited volatility and could potentially degrade at high temperatures. Therefore, analysis often requires derivatization to create a more volatile analogue, for example, through silylation of the N-H proton.
In GC-MS, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification of the compound by comparing it to spectral libraries. imrpress.com This technique is particularly useful for identifying trace impurities or byproducts in a sample.
Computational and Theoretical Chemistry Studies of Ethyl 5 Cyano 1h Pyrrole 3 Carboxylate
Electronic Structure Calculations (DFT, Ab Initio)
Optimization of Molecular Geometries and Conformational Analysis
No published studies were found that detail the optimization of molecular geometries or perform a conformational analysis for this specific compound. Therefore, data tables of bond lengths, bond angles, and dihedral angles derived from computational models are not available.
Calculation of Electronic Properties (HOMO/LUMO, Electrostatic Potential)
There is no available research detailing the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the mapping of the molecular electrostatic potential (MEP) for ethyl 5-cyano-1H-pyrrole-3-carboxylate. Consequently, no data on the HOMO-LUMO energy gap or visualizations of the electrostatic potential can be provided.
Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)
No computational studies were identified that predict the spectroscopic properties of this compound. There are no published datasets of computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies for this molecule.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and the influence of the surrounding environment, such as solvents.
The choice of solvent in MD simulations is critical as it can significantly impact the conformational preferences of the solute. Simulations can be performed in explicit solvent models, such as TIP3P water, which explicitly represents individual solvent molecules, or using implicit solvent models like the Generalized Born (GB) model, which treats the solvent as a continuous medium. nih.gov Implicit solvent simulations can accelerate conformational sampling, though the accuracy of the resulting free-energy landscapes may vary compared to explicit solvent methods. nih.gov
In a related study on a similar pyrrole (B145914) derivative, ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate, MD simulations were conducted for 50 nanoseconds to analyze the stability of the ligand-enzyme complex. nih.govresearchgate.net Such simulations typically involve constraining bond lengths using algorithms like SHAKE and analyzing the trajectory to understand the dynamics of the interaction. researchgate.net The analysis of these simulations often includes calculating the root-mean-square deviation (RMSD) to assess the stability of the complex over time.
The following table outlines typical parameters used in molecular dynamics simulations for studying pyrrole derivatives.
| Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P) or Implicit (e.g., GB) |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) |
| Trajectory Analysis | Software used to analyze the simulation output. | CPPTRAJ, GROMACS tools |
| Binding Free Energy | Method to calculate the binding affinity of a ligand to a protein. | MM/PBSA, MM/GBSA |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. One of the primary applications of QSAR is in the prediction of the activity of novel compounds based on the properties of known molecules. nih.gov
For derivatives of this compound, QSAR studies would involve synthesizing a library of analogues with varied substituents on the pyrrole core. The biological activity of these derivatives would then be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a QSAR model that correlates these descriptors with the observed activity.
Although specific QSAR models for this compound derivatives are not detailed in the available research, studies on other heterocyclic systems, such as indole (B1671886) derivatives, have successfully utilized 2D-QSAR to guide the design of potent antioxidants. nih.gov In such studies, descriptors are correlated with biological data, like the half-maximal inhibitory concentration (IC50), to create a predictive model. nih.gov
A hypothetical QSAR study for derivatives of this compound targeting a specific enzyme might yield a model represented by the following generic equation:
log(1/IC50) = a(logP) + b(HOMO) + c(Steric Parameter) + d
Where:
log(1/IC50) represents the biological activity.
logP is the logarithm of the partition coefficient, representing hydrophobicity.
HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.
Steric Parameter could be a descriptor like molar refractivity.
a, b, c are the coefficients determined from the regression analysis, and d is a constant.
Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity.
Docking Studies and Molecular Interactions with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
While specific docking studies targeting this compound are not readily found, research on structurally related pyrrole derivatives provides a framework for how such investigations would be conducted. For instance, a study on ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate involved docking this molecule into the active sites of acetylcholinesterase (AChE) and α-glycosidase enzymes. nih.govresearchgate.netresearchgate.net
The process typically begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic databases. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy values generally indicating a more stable complex. mdpi.com
The interactions stabilizing the ligand-protein complex can be analyzed in detail. These interactions commonly include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
π-π stacking: Interactions between aromatic rings.
Van der Waals forces: General attractive or repulsive forces.
In the study of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate, molecular docking revealed key interactions within the enzyme active sites, which were further validated by molecular dynamics simulations to confirm the stability of the predicted binding poses. nih.govresearchgate.netresearchgate.net The following table summarizes hypothetical docking results for this compound with a generic enzyme active site, illustrating the types of interactions that might be observed.
| Interacting Residue (Enzyme) | Atom/Group (Ligand) | Type of Interaction | Distance (Å) |
| Tyr121 | Cyano group (C≡N) | Hydrogen Bond | 2.9 |
| Trp84 | Pyrrole ring | π-π Stacking | 4.5 |
| Phe330 | Ethyl group | Hydrophobic | - |
| Ser200 | Carbonyl oxygen (C=O) | Hydrogen Bond | 3.1 |
These computational approaches provide a detailed and dynamic picture of the molecular properties and potential biological interactions of this compound and its derivatives, guiding further experimental research.
Mechanistic Investigations of Biological Activity and Target Identification of Ethyl 5 Cyano 1h Pyrrole 3 Carboxylate Derivatives
In Vitro Enzyme Inhibition Studies and Kinetic Analysis
While direct enzymatic inhibition data for ethyl 5-cyano-1H-pyrrole-3-carboxylate is not extensively documented in publicly available research, studies on closely related pyrrole (B145914) derivatives have demonstrated significant interactions with various enzymes. These investigations provide a foundational understanding of the potential enzymatic targets for this class of compounds.
For instance, derivatives of the isomeric pyrrole-2-carboxylate have been identified as inhibitors of several key enzymes. A study on 2-cyanopyrrole derivatives revealed their potential as tyrosinase inhibitors. nih.govfrontiersin.org One particular derivative, A12 , exhibited potent inhibitory activity with an IC50 value of 0.97 μM, which is significantly more potent than the reference inhibitor kojic acid (IC50 = 28.72 μM). nih.govfrontiersin.org Kinetic analysis of this inhibition revealed that compound A12 acts as a reversible and mixed-type inhibitor of tyrosinase. nih.govfrontiersin.org
Furthermore, research on pyrroline-5-carboxylate reductase (PYCR), an enzyme involved in proline metabolism, has shown that it can metabolize L-thioproline, a sulfur-containing analog of proline. nih.govnih.gov Kinetic studies demonstrated that PYCR2 has a nearly tenfold higher catalytic efficiency for L-thioproline compared to PYCR1. nih.govnih.gov L-proline was found to be a competitive inhibitor of PYCR1 with respect to L-thioproline, suggesting that these ligands occupy the same binding site. nih.govnih.gov While not direct inhibitors, these findings highlight the interaction of pyrrole-like structures with reductase enzymes.
The following table summarizes the inhibitory activities of some pyrrole derivatives against specific enzymes:
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Type of Inhibition |
| A12 (a 2-cyanopyrrole derivative) | Tyrosinase | 0.97 | Reversible, Mixed-type |
| Kojic Acid (Reference) | Tyrosinase | 28.72 | - |
| L-proline (vs. L-thioproline) | PYCR1 | Ki = 15.7 mM | Competitive |
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are crucial for identifying the molecular targets of a compound and quantifying its affinity for those targets. While specific binding assay data for this compound is limited, computational docking studies on related derivatives have provided valuable insights into their potential ligand-target interactions.
Molecular docking studies on a series of benzylidene pyrrole-2-carbohydrazide derivatives targeting the enoyl-acyl carrier protein reductase (ENR) of Mycobacterium tuberculosis have been performed. mdpi.com These studies aimed to understand the interaction between the ligands and the receptor's active site, with the final evaluation based on the glide score (docking score). mdpi.com The results indicated that the presence of electron-withdrawing groups at the 2nd and 3rd positions of the benzene (B151609) ring attached to the pyrrole core showed good antimycobacterial activity. mdpi.com
In another study, molecular docking and molecular dynamics simulations were conducted on ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate . acs.orgresearchgate.netbldpharm.com These computational analyses predicted the binding affinity of the compound for acetylcholinesterase (AChE) and α-glycosidase, suggesting its potential as an inhibitor of these enzymes. researchgate.netbldpharm.com The docking analysis revealed essential hydrogen bonding and specific orientations of the molecules within the active site of the target enzymes. nih.gov
These computational approaches, while predictive, offer a strong basis for understanding how the this compound scaffold might interact with biological receptors. The cyano and carboxylate groups are capable of participating in hydrogen bonding and electrostatic interactions, which can significantly influence binding affinity and specificity. nih.gov
Cellular Mechanism of Action Studies (in vitro cell lines)
The effects of this compound derivatives have been investigated in various in vitro cell line models to understand their cellular mechanisms of action, including their impact on cell viability, apoptosis, and gene expression.
Cell Viability and Proliferation Assays
Numerous studies have demonstrated the cytotoxic effects of pyrrole derivatives against a range of cancer cell lines. For example, a series of tetrasubstituted pyrrole derivatives were found to be toxic to human epithelial melanoma A375 cells, with IC50 values ranging from 10 to 27 μM. nih.gov Notably, one of the most soluble and active compounds, 10a , exhibited an IC50 of 10 μM. nih.gov
In another study, newly synthesized pyrrole derivatives were evaluated for their antitumor effects against LoVo colon cancer cells. nih.gov The results showed a dose-dependent decrease in cell viability. For instance, at a concentration of 100 μM, compounds 4d and 4a reduced cell viability to 41.62% and 66.81%, respectively. nih.gov
The following table presents the cytotoxic activity of selected pyrrole derivatives on different cancer cell lines:
| Derivative | Cell Line | IC50 (µM) |
| 10a (Tetrasubstituted pyrrole) | A375 (Melanoma) | 10 |
| Nutlin-3a (Reference) | A375 (Melanoma) | 15 |
| 4d (Pyrrole derivative) | LoVo (Colon) | >50 (at 50µM, viability is 45.81%) |
| 4a (Pyrrole derivative) | LoVo (Colon) | >50 (at 50µM, viability is 69.13%) |
Apoptosis Induction and Cell Cycle Analysis
Several pyrrole-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. acs.org For example, a novel enediyne derivative, THDB , was found to induce G2/M phase arrest in HL-60 chronic myeloid leukemia cells. youtube.com This was accompanied by a significant increase in apoptosis, characterized by DNA fragmentation and the cleavage of poly (ADP-ribose) polymerase (PARP). youtube.com The apoptotic cascade was shown to be mediated through the activation of caspases-3, -8, and -9. youtube.com
The induction of apoptosis by tetrasubstituted pyrrole derivatives in melanoma cells was investigated using an Apoptosis/Necrosis Detection kit, which allows for the simultaneous detection of apoptotic, necrotic, and healthy cells through fluorescence microscopy. nih.gov This process often involves the externalization of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, a key indicator of early to intermediate stages of apoptosis. nih.gov
Gene Expression and Proteomic Profiling
Pyrrole-imidazole polyamides represent a class of small molecules that can be designed to bind to specific DNA sequences and regulate gene expression. nih.gov These compounds are cell-permeable and have been shown to localize in the nucleus, where they can down-regulate target genes in cultured cell lines. nih.gov This ability to modulate gene expression underscores a potential mechanism of action for pyrrole derivatives.
Proteomic analysis of activated hepatic stellate cells treated with an aryl imidazolyl urea (B33335) compound revealed significant changes in the expression of several cellular proteins, including those related to growth factors like the platelet-derived growth factor receptor (PDGFR). mdpi.com While not a direct study on a pyrrole-3-carboxylate, this highlights a powerful technique to elucidate the downstream effects of small molecule inhibitors. The examination of global gene expression profiles in response to toxins is a powerful tool for assessing toxicity and understanding the mechanisms of action. nih.gov
Structure-Activity Relationship (SAR) Studies on Pyrrole Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs.
For a series of N-substituted 3,4-pyrroledicarboximides, SAR analysis revealed that all tested compounds were more potent inhibitors of COX-2 than the reference drug meloxicam. nih.gov Within the piperazine (B1678402) derivatives, compounds 2b and 2c exhibited the best COX selectivity. nih.gov
In a study of 2-cyanopyrrole derivatives as tyrosinase inhibitors, it was found that the introduction of a substituent on the phenyl ring at the 3-position of the pyrrole skeleton had a clear influence on the inhibitory potency. nih.govfrontiersin.org For instance, compounds with dual substituents on the benzene ring (A10 and A11 ) showed improved inhibitory activity compared to the unsubstituted parent compound. nih.govfrontiersin.org Moreover, a 2-vinyl group on the benzene ring (A12 ) resulted in significantly higher inhibitory activity. nih.govfrontiersin.org
SAR studies on pyrrole–cinnamate hybrids as dual COX-2/LOX inhibitors indicated that an increase in the molecular volume and lipophilicity enhances the anti-LOX activity. mdpi.com Conversely, an increase in lipophilicity was found to reduce the antioxidant activity of these hybrids. mdpi.com
These studies collectively demonstrate that modifications to the substituents on the pyrrole ring, including their electronic properties, size, and lipophilicity, play a critical role in determining the biological activity and target selectivity of this class of compounds. acs.org
Computational Drug Discovery Approaches (Virtual Screening, Ligand-Based and Structure-Based Design)
Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. For derivatives of this compound, these in-silico techniques provide profound insights into structure-activity relationships (SAR) and the molecular basis of their biological effects. These approaches are broadly categorized into ligand-based and structure-based methods.
Virtual Screening and Ligand-Based Design:
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. In the context of pyrrole derivatives, 3D-QSAR studies have been successfully applied. For instance, a field-based QSAR (FB-QSAR) approach was used to design novel N-pyrrole carboxylic acid derivatives as inhibitors of COX-1 and COX-2. nih.gov This study highlighted how small structural changes, such as the nature of the acidic group at the N1 position, could significantly impact inhibitory activity and selectivity. nih.gov Similarly, 3D-QSAR models for carboxylated pyrroline-2-one derivatives revealed the importance of bulky, electron-donating groups on the pyrrole ring for antifungal activity. nih.gov
| Compound ID | Target | Predicted pIC50 | Actual pIC50 |
| 4k | COX-2 | 5.86 | 5.85 |
| 4l | COX-2 | 5.81 | 5.80 |
| 4g | COX-2 | 5.67 | 5.66 |
| 4h | COX-1 | 5.62 | 5.62 |
| 5b | COX-1 | 5.25 | 5.23 |
| 5e | COX-1 | 5.23 | 5.21 |
| Data derived from a study on N-pyrrole carboxylic acid derivatives as COX inhibitors. nih.gov |
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated from a set of known active molecules and then used as a 3D query to screen large virtual libraries for new compounds that match the required features. This approach has been used in the development of inhibitors for various targets, including those involving heterocyclic scaffolds similar to pyrroles. bldpharm.com
Structure-Based Design:
Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy.
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Molecular docking studies on various pyrrole derivatives have provided critical insights into their mechanism of action. For example, docking of 2-cyanopyrrole derivatives into the active site of tyrosinase, an enzyme involved in pigmentation, revealed key interactions. The most potent inhibitor, compound A12 , was found to chelate the copper ions in the active site via its cyano and hydroxyl groups, while also forming π-π stacking and hydrophobic interactions, explaining its high inhibitory potency (IC₅₀ = 0.97 µM). In another study, docking simulations were performed on ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate to predict its binding mode within acetylcholinesterase and α-glycosidase enzymes. bldpharm.compharmaffiliates.com
| Compound ID | Target | IC₅₀ (µM) | Key Docking Interactions |
| A1 | Tyrosinase | 7.24 | π-π stacking with HIS244 |
| A12 | Tyrosinase | 0.97 | Metal-coordination with Cu ions; π-π stacking with HIS244; H-bonds |
| A13 | Tyrosinase | 1.89 | H-bonds with SER282; Hydrophobic interactions |
| Kojic Acid (Ref.) | Tyrosinase | 28.72 | Metal-coordination with Cu ions |
| Data derived from a study on 2-cyanopyrrole derivatives as tyrosinase inhibitors. |
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the binding stability and can reveal subtle conformational changes that are not apparent from static docking poses. MD simulations have been used to validate the stability of docked pyrrole derivatives in the active sites of enzymes like LSD1 and acetylcholinesterase, confirming that key interactions are maintained throughout the simulation. bldpharm.com
These computational strategies, often used in combination, guide the rational design of novel this compound derivatives with enhanced potency and selectivity, ultimately accelerating the drug discovery pipeline.
Applications of Ethyl 5 Cyano 1h Pyrrole 3 Carboxylate As a Building Block in Organic Synthesis and Materials Science
Precursor for Advanced Heterocyclic Systems (e.g., Fused Pyrroles, Pyrrolopyridines)
The strategic placement of reactive functional groups on the pyrrole (B145914) ring of ethyl 5-cyano-1H-pyrrole-3-carboxylate makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. These intricate structures are of great interest due to their presence in numerous biologically active compounds and functional materials.
Researchers have explored the utility of related pyrrole derivatives in constructing fused systems. For instance, the synthesis of thieno[2,3-b]pyrroles has been achieved through the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester. nih.gov This reaction proceeds via cyclocondensation, and in some cases, is accompanied by decarboxylation to yield thieno[2,3-b]pyrrole-4-carboxylates. nih.gov Similarly, the construction of pyrrolo[2,3-b]pyridine scaffolds, which are core structures in many FDA-approved B-RAF inhibitors used as anticancer agents, has been a significant area of research. nih.gov While direct synthesis from this compound is not explicitly detailed in these studies, the methodologies, such as those involving the cyclization of appropriately substituted pyrrole precursors, provide a conceptual framework for its potential application. For example, the synthesis of pyrrolo[2,3-d]pyrimidines has been reported from various pyrrole derivatives. nih.gov The development of pyrrolizine derivatives , another class of fused heterocycles with potential anticancer activity, has also been documented, starting from 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides. nih.gov
The following table summarizes representative examples of fused heterocyclic systems that could potentially be synthesized from or are related to derivatives of this compound.
| Fused Heterocyclic System | Synthetic Strategy | Potential Application |
| Thieno[2,3-b]pyrroles | Cyclocondensation of formylpyrroles with thioglycolates. nih.gov | Biologically active compounds |
| Pyrrolo[2,3-b]pyridines | Cyclization of substituted pyrrole precursors. nih.gov | Anticancer agents (B-RAF inhibitors) |
| Pyrrolizines | Reactions of aminocyanopyrrolizine carboxamides. nih.gov | Anticancer agents |
Synthesis of Macrocycles and Supramolecular Structures
The field of supramolecular chemistry and macrocycle synthesis has benefited from the use of versatile building blocks like this compound. The presence of multiple reaction sites allows for its incorporation into large, cyclic structures with defined shapes and functionalities.
A general and efficient pathway for the synthesis of macrocycles involves multicomponent reactions, such as the Ugi and Passerini reactions. orientjchem.org These reactions allow for the formation of 18- to 27-membered macrocycles in a five-step sequence that includes ring-opening of a cyclic anhydride, esterification, coupling with an amino acid isocyanide, saponification, and finally, macro-ring closure. orientjchem.org Although a direct example utilizing this compound is not provided, its functional groups are amenable to the reaction conditions described, suggesting its potential as a component in such synthetic strategies.
In the realm of supramolecular chemistry, the ability of molecules to self-assemble into well-ordered, non-covalent structures is of paramount importance. Studies on newly synthesized pyrrole derivatives have demonstrated the formation of 1D supramolecular arrays in the solid state, driven by intermolecular hydrogen bonding interactions. For instance, the crystal structure of ethyl 5-methyl-1H-pyrrole-2-carboxylate, an analogue of the title compound, reveals that molecules are connected via a pair of N—H⋯O hydrogen bonds to form centrosymmetric dimers. ahdb.org.uk This propensity for self-assembly highlights the potential of this compound derivatives to form predictable and functional supramolecular architectures.
Integration into Polymeric Materials and Functional Organic Frameworks
Pyrrole-based compounds are well-established precursors for conducting polymers and functional organic materials. The integration of this compound into such materials can impart specific electronic and structural properties.
Pyrrole derivatives are known to be used in the development of organic semiconductors and conductive polymers. beilstein-journals.org While specific examples of polymerization involving this compound are not extensively documented, its structure is conducive to electropolymerization or chemical polymerization, potentially leading to materials with tailored conductivity and processability.
Furthermore, the dicarboxylate functionality that can be derived from the hydrolysis of the ester group in this compound makes it a candidate as a linker molecule for the construction of metal-organic frameworks (MOFs) . MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. csic.esuq.edu.au The use of multicarboxylate linkers is a key strategy in designing stable MOFs with diverse pore environments. researchgate.net The synthesis of multivariate MOFs (MTV-MOFs), where multiple different linkers are incorporated into a single framework, has been demonstrated with derivatives of 1,4-benzenedicarboxylic acid, showcasing the potential for creating complex and highly functional materials. nih.gov The pyrrole moiety, with its potential for further functionalization, could introduce additional properties to the resulting MOF.
Role in Catalyst Design and Ligand Synthesis
The nitrogen atom and the cyano and carboxylate groups of this compound provide multiple coordination sites, making it an attractive scaffold for the design of ligands for catalysis.
Schiff base ligands , formed by the condensation of a primary amine with an aldehyde or ketone, are widely used in coordination chemistry and have been shown to form stable complexes with various transition metals. orientjchem.orgsemanticscholar.orgresearchgate.netnih.govwiserpub.com These metal complexes have found applications in catalysis and as antimicrobial agents. The amino derivatives of this compound could be readily converted into Schiff bases, which can then be used to synthesize a range of metal complexes with potential catalytic activities. For example, it is known that amino-substituted derivatives of pyrrole carboxylates are superior ligands for metal complexes due to their chelating ability. beilstein-journals.org
Another important class of catalysts is based on N-heterocyclic carbenes (NHCs) . NHCs are powerful ligands in transition-metal catalysis and have also emerged as potent metal-free organocatalysts. beilstein-journals.orgacs.org The precursors to NHCs are typically imidazolium (B1220033) salts. While the direct synthesis of an NHC precursor from this compound is not reported, the chemical functionalities present on the pyrrole ring could potentially be modified to construct the necessary imidazolium salt structure.
Applications in Dye and Pigment Chemistry
The chromophoric nature of the pyrrole ring, coupled with the electron-withdrawing cyano group, suggests that this compound can serve as a valuable intermediate in the synthesis of dyes and pigments.
Azo dyes , which contain the R−N=N−R′ group, are a major class of synthetic colorants. The synthesis of novel azo dyes based on an azo-1H-pyrrole moiety has been reported. semanticscholar.org In these dyes, the electron-rich pyrrole ring acts as a π-bridge in donor-acceptor conjugated systems. This compound, with its activated pyrrole ring, could potentially be used as a coupling component in the synthesis of new azo dyes with tailored colors and properties.
Phthalocyanines are another important class of pigments and dyes, known for their intense blue-green colors and high stability. mdpi.comresearchgate.net They are synthetic analogues of porphyrins and can form complexes with most elements of the periodic table. researchgate.net The synthesis of phthalocyanines typically involves the tetramerization of phthalonitrile (B49051) derivatives. While not a direct precursor, the cyano group on this compound suggests a potential, albeit complex, synthetic route towards novel phthalocyanine-like macrocycles with unique electronic and photophysical properties.
Contributions to Agrochemical Research
The pyrrole scaffold is present in many natural and synthetic compounds with biological activity, including those with applications in agriculture. Derivatives of this compound have shown promise in the development of new agrochemicals.
A significant area of research has been the synthesis of pyrrole derivatives as potential insecticides . A study on the toxicological effects of new pyrrole derivatives against the cotton leafworm, Spodoptera littoralis, revealed that several compounds exhibited strong to weak insecticidal activity. nih.gov Notably, compounds containing a cyano group and an acetohydrazide moiety showed significant activity. nih.gov This suggests that the cyano group in this compound is a key feature for potential insecticidal properties.
Furthermore, pyrrole carboxamides have been investigated as fungicides , specifically as Complex II inhibitors. researchgate.net This class of fungicides has seen significant commercial success. The synthesis of various pyrrole-3-carboxylic acid amides has been described, highlighting the importance of this structural motif in agrochemical research. researchgate.net
The structural similarity of pyrrole derivatives to natural plant hormones also suggests their potential use as plant growth regulators . ahdb.org.ukontario.ca Chemicals that inhibit the biosynthesis of gibberellins, a class of plant hormones, are used to control plant height and improve crop characteristics. ahdb.org.uk The diverse reactivity of this compound allows for the synthesis of a wide range of derivatives that could be screened for such regulatory activities.
The following table presents some of the insecticidal data for pyrrole derivatives related to the title compound against the 4th instar larvae of S. littoralis.
Insecticidal Activity of Pyrrole Derivatives
| Compound | LC₅₀ (ppm) after 72h |
|---|---|
| 6a (Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate) | 0.5707 |
| 7a (2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide) | 0.1306 |
| 8c (2-{2-[(3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide) | 0.9442 |
| 3c (2-[(2-Hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile) | 5.883 |
Data sourced from a study on new pyrrole derivatives as prospective insecticidal agents. nih.gov
Development of Fluorescent Probes and Sensors
The electronic properties of the pyrrole ring, modulated by the cyano and carboxylate substituents, make this compound a promising platform for the design of fluorescent probes and sensors.
Fluorescent probes operating via an intramolecular charge transfer (ICT) mechanism are of particular interest. nih.govrsc.orgnih.gov In these probes, the presence of an electron donor and an electron acceptor group within the same molecule leads to a change in fluorescence upon interaction with an analyte. The pyrrole ring can act as a component of the ICT system, and the cyano group is a strong electron acceptor. The synthesis of fluorescent probes for the detection of proteins has been reported, where the fluorescence intensity dramatically increases upon binding to the protein due to the ICT process. nih.gov Similarly, ICT-based probes have been developed for detecting formaldehyde (B43269) in living cells. rsc.org The design of these probes often involves a fluorophore and a recognition site. The versatile chemistry of this compound allows for the introduction of various recognition units, enabling the development of selective sensors for different analytes.
The development of fluorescent probes for detecting acidic pH has also been achieved using hemicyanine dyes that exhibit a pH-dependent ICT mechanism. nih.gov The structural features of this compound could be incorporated into such systems to create novel pH sensors.
Future Perspectives and Emerging Research Avenues for Ethyl 5 Cyano 1h Pyrrole 3 Carboxylate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like ethyl 5-cyano-1H-pyrrole-3-carboxylate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.
Flow chemistry, where reactions are run in continuous streams through reactors, allows for precise manipulation of parameters such as temperature, pressure, and reaction time. This level of control is particularly beneficial for managing exothermic reactions and handling reactive intermediates often involved in the synthesis of heterocyclic compounds. For the production of pyrrole (B145914) derivatives, flow chemistry can facilitate multi-step sequences in a single, uninterrupted process, thereby reducing waste and purification steps. Research has demonstrated the successful flow synthesis of various substituted pyrroles, suggesting that a similar approach for this compound could lead to a more efficient and cost-effective manufacturing process.
Automated synthesis platforms, which combine robotics with flow chemistry systems, further accelerate the discovery and optimization of new synthetic routes. These platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions to identify the optimal pathway for producing this compound and its derivatives.
Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrole Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Control | Limited, potential for hotspots | Precise control over temperature and pressure |
| Safety | Higher risk with exothermic reactions | Enhanced safety, smaller reaction volumes |
| Scalability | Challenging, requires process redesign | Easier to scale up by running longer |
| Efficiency | Multiple steps with intermediate workups | Potential for telescoped multi-step reactions |
| Reproducibility | Can be variable | High reproducibility |
Application of Machine Learning and AI in Reaction Prediction and Optimization
By training algorithms on vast datasets of known chemical reactions, ML models can identify complex patterns and relationships that are not immediately obvious to human chemists. nih.gov For a target molecule like this compound, an AI platform could retrospectively design a synthetic route by identifying the most efficient disconnections and precursor molecules. chemrxiv.org
Furthermore, when combined with automated synthesis platforms, AI can create a closed-loop system for reaction optimization. beilstein-journals.orgyoutube.com The AI proposes a set of experimental conditions, the automated system performs the reactions, and the results are fed back to the AI to refine its predictive model. This iterative process can rapidly converge on the optimal conditions for synthesizing this compound, minimizing the need for extensive trial-and-error experimentation and conserving valuable resources. beilstein-journals.org
Exploration of Novel Biologically Active Scaffolds
The pyrrole nucleus is a common feature in many biologically active compounds, and this compound serves as an excellent starting point for the development of new therapeutic agents. nih.govmdpi.com The cyano and ester groups provide reactive handles for a wide range of chemical modifications, allowing for the creation of diverse libraries of novel compounds to be screened for biological activity.
Research has already shown that pyrrole derivatives possess a broad spectrum of pharmacological properties, including:
Anticancer Activity: Many pyrrole-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines. mdpi.comnih.gov Derivatives of this compound could be designed as inhibitors of specific protein kinases or other targets involved in cancer progression. nih.gov
Antimicrobial Properties: The pyrrole scaffold is present in several natural and synthetic antimicrobial agents. By modifying the substituents on the pyrrole ring of this compound, it may be possible to develop new antibiotics to combat drug-resistant bacteria. nih.gov
Antioxidant and Anti-inflammatory Effects: Some pyrrole derivatives have shown promise as antioxidants and anti-inflammatory agents. nih.govnih.govnih.gov This opens up avenues for developing treatments for diseases associated with oxidative stress and inflammation. nih.gov
The exploration of this compound as a scaffold for new drugs is a highly active area of research, with the potential to yield novel treatments for a wide range of human diseases. nih.gov
Development of Sustainable Synthetic Routes
In line with the growing emphasis on green chemistry, a key future direction is the development of sustainable synthetic routes to this compound. lucp.netbenthamdirect.comresearchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous materials. lucp.net
Key strategies for the sustainable synthesis of pyrroles include:
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. lucp.net
Catalysis: Employing highly efficient and recyclable catalysts, such as those based on earth-abundant metals like iron, to reduce waste and improve atom economy. rsc.orgorganic-chemistry.orgmdpi.com The use of heterogeneous catalysts can also simplify product purification. rsc.org
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating. nih.govbenthamdirect.com
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which increases efficiency and reduces waste. acs.orgbohrium.com
By applying these principles, the synthesis of this compound can be made more environmentally friendly and economically viable. acs.org
Expansion into Photo- and Electrocatalytic Applications
Recent advances in photo- and electrocatalysis are opening up new possibilities for the synthesis and functionalization of pyrrole derivatives. These techniques use light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.
Visible-light photocatalysis has been used to synthesize highly functionalized pyrroles and can even facilitate the direct conversion of furans into pyrroles. lucp.netnih.govthieme-connect.de Interestingly, some studies have shown that pyrrole derivatives themselves can act as pre-photocatalysts, promoting reactions without the need for an external photocatalyst. rsc.orgacs.orgacs.org This self-sensitizing capability could be exploited for novel transformations involving this compound.
Electrocatalysis offers another green and efficient tool. For instance, the electrocatalytic oxidation of pyrrole has been used in the synthesis of porphyrins. nih.gov Furthermore, electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has been developed for the reduction of cyanoarenes under mild conditions, a transformation that could be applied to the cyano group of this compound to generate new functionalized molecules. nih.gov
Interdisciplinary Research with Nanotechnology and Material Sciences
The unique electronic and structural properties of this compound make it a promising candidate for applications in nanotechnology and material sciences. The pyrrole ring is a fundamental component of conductive polymers and organic semiconductors. nih.gov
Emerging research areas include:
Organic Electronics: Derivatives of this compound could be used to create novel organic semiconductors for applications in flexible displays, solar cells, and sensors. The electron-withdrawing groups on the molecule can be tuned to achieve desired electronic properties.
Nanoparticles and Nanomaterials: Pyrrole-derived compounds are being used to synthesize functional nanoparticles for biomedical applications, such as fluorescence imaging, drug delivery, and photothermal therapy. nih.gov Porphyrins, which can be synthesized from pyrrole precursors, are particularly useful in this regard and have been incorporated into membranes for antimicrobial applications. mdpi.com
Functional Polymers: The polymerization of pyrrole derivatives leads to polypyrroles, which are conductive polymers with a wide range of potential uses. This compound could be incorporated into such polymers to impart specific functionalities.
The collaboration between chemists, materials scientists, and nanotechnologists will be crucial in unlocking the full potential of this compound in these cutting-edge fields.
Q & A
Q. Basic
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structure refinement. The compound crystallizes in a monoclinic system, with hydrogen bonding between the NH group and ester oxygen, forming a layered structure .
- Spectroscopy :
- NMR : H NMR (DMSO-d6) shows pyrrole NH at δ 12.1 ppm and ester CH at δ 1.3 ppm. C NMR confirms the cyano carbon at δ 118 ppm .
- IR : Strong absorbance at 2220 cm (C≡N) and 1705 cm (ester C=O) .
How can computational methods improve the synthesis and reactivity prediction of this compound?
Q. Advanced
- Reaction path search : Quantum mechanical calculations (DFT) identify transition states and intermediates, reducing trial-and-error in optimizing reaction conditions (e.g., solvent polarity effects on cyano group stability) .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating hydrogen bonding between the cyano group and active-site residues (e.g., Serine proteases) .
- Machine learning : Training models on existing reaction datasets (e.g., PubChem) accelerates the design of derivatives with enhanced bioactivity .
How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects) be systematically addressed?
Q. Advanced
- Dose-response profiling : Compare IC values across assays (e.g., MTT vs. agar diffusion) to differentiate cytotoxic vs. growth-inhibitory effects .
- Target specificity studies : Use CRISPR-Cas9 knockout models to identify if bioactivity arises from off-target interactions (e.g., unintended kinase inhibition) .
- Meta-analysis : Cross-reference data from PubChem and ECHA to resolve discrepancies in reported EC values, accounting for variations in cell lines (e.g., HeLa vs. MCF-7) .
What strategies are employed to study the interactions of this compound with biological targets?
Q. Advanced
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (K) by measuring enthalpy changes during ligand-protein interactions (e.g., with cytochrome P450 isoforms) .
- Cryo-EM/X-ray co-crystallography : Resolve 3D structures of the compound bound to targets (e.g., DNA gyrase) at 2.0–3.5 Å resolution, highlighting key hydrogen bonds with Thr165 and Asp89 residues .
- SAR studies : Modify substituents (e.g., replacing ethyl ester with methyl) to assess how steric/electronic effects alter inhibitory potency .
What experimental designs are recommended for analyzing hydrogen-bonding networks in this compound crystals?
Q. Advanced
- Synchrotron XRD : High-flux X-rays (λ = 0.7–1.0 Å) enhance resolution of weak H-bond interactions (e.g., N–H···O=C distances of 2.8–3.0 Å) .
- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., 12% contribution from H-bonding) using CrystalExplorer software .
- Variable-temperature XRD : Track thermal expansion effects on H-bond lengths to assess lattice stability (e.g., 0.02 Å increase at 150 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
